molecular formula C10H6ClNO3S B2593915 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone CAS No. 478080-17-0

1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone

Cat. No.: B2593915
CAS No.: 478080-17-0
M. Wt: 255.67
InChI Key: HVIYRJQZICCNHW-UHFFFAOYSA-N
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Description

1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone is a synthetic organic compound that features a unique combination of a thienyl group, an isoxazole ring, and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and a β-keto ester.

    Introduction of the Thienyl Group: The thienyl group is introduced via a Friedel-Crafts acylation reaction using 3-chloro-2-thiophenecarbonyl chloride.

    Coupling Reaction: The final step involves coupling the isoxazole ring with the thienyl group under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-propanone
  • 1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-butanone

Uniqueness

1-(4-((3-Chloro-2-thienyl)carbonyl)-3-isoxazolyl)-1-ethanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(3-chlorothiophene-2-carbonyl)-1,2-oxazol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3S/c1-5(13)8-6(4-15-12-8)9(14)10-7(11)2-3-16-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIYRJQZICCNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC=C1C(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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